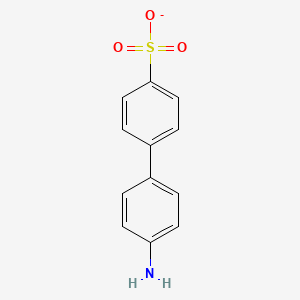
4'-Aminobiphenyl-4-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Aminobiphenyl-4-sulfonate is an organic compound that belongs to the class of sulfonated aromatic amines It is characterized by the presence of an amino group (-NH2) and a sulfonate group (-SO3H) attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminobiphenyl-4-sulfonate typically involves the sulfonation of 4’-Aminobiphenyl. One common method is the reaction of 4’-Aminobiphenyl with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The resulting product is then neutralized with a base such as sodium hydroxide to obtain the sulfonate salt.
Industrial Production Methods: In industrial settings, the production of 4’-Aminobiphenyl-4-sulfonate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
化学反应分析
Types of Reactions: 4’-Aminobiphenyl-4-sulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonic acid or sulfide derivatives.
Substitution: Formation of nitrated or halogenated biphenyl derivatives
科学研究应用
4’-Aminobiphenyl-4-sulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
作用机制
The mechanism of action of 4’-Aminobiphenyl-4-sulfonate involves its interaction with cellular components, leading to various biochemical effects. The amino group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The sulfonate group enhances the compound’s solubility and facilitates its transport across cell membranes. These interactions can lead to the modulation of signaling pathways and cellular responses .
相似化合物的比较
4-Aminobiphenyl: Lacks the sulfonate group, making it less soluble in water.
4-Aminophenyl sulfone: Contains a sulfone group instead of a sulfonate group, leading to different chemical reactivity.
4,4’-Diaminodiphenyl sulfone: Contains two amino groups and a sulfone group, used in different industrial applications
Uniqueness: 4’-Aminobiphenyl-4-sulfonate is unique due to the presence of both amino and sulfonate groups, which confer distinct chemical properties and reactivity. Its solubility in water and ability to participate in a wide range of chemical reactions make it a versatile compound for various applications.
属性
分子式 |
C12H10NO3S- |
|---|---|
分子量 |
248.28 g/mol |
IUPAC 名称 |
4-(4-aminophenyl)benzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H,14,15,16)/p-1 |
InChI 键 |
XTRBDVMERAIUOB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-propoxyphenyl)carbamothioyl]benzamide](/img/structure/B15281753.png)
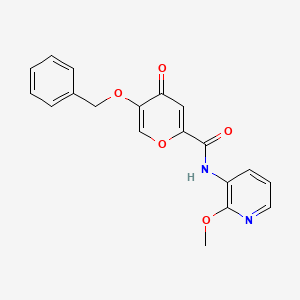
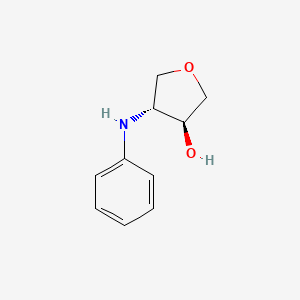
![3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281764.png)
![6-(2,2-Diphenylethyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281785.png)
![2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B15281793.png)
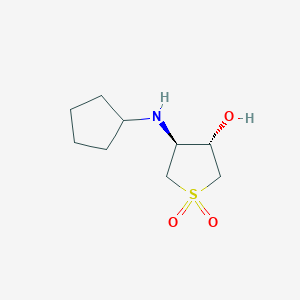
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B15281797.png)
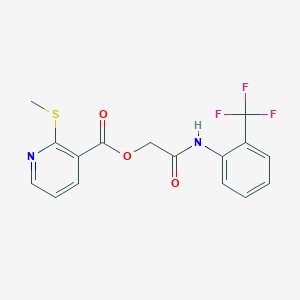
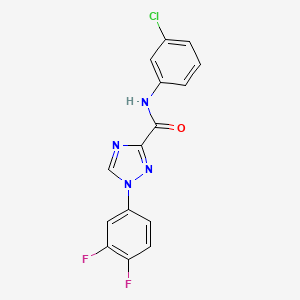
![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281820.png)
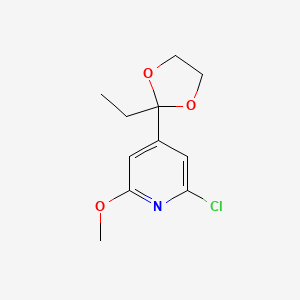
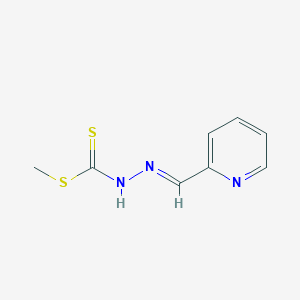
![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
